5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, bases, and solvents such as dioxane and water .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave irradiation and other advanced techniques can also be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions are common, often using reagents like sodium carbonate
Common Reagents and Conditions
Common reagents include halogenating agents, bases like sodium carbonate, and solvents such as dioxane and water. Reaction conditions often involve controlled temperatures ranging from 70°C to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents into the molecule .
Scientific Research Applications
5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials .
Mechanism of Action
The mechanism of action of 5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways involving phosphorylation and other post-translational modifications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their pharmacological properties.
Pyridazines: These heterocycles are also of interest in medicinal chemistry due to their biological activities
Uniqueness
5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile stands out due to its unique combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16ClN7 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16ClN7/c1-12-11-25-15(21-12)2-3-16(22-25)23-4-6-24(7-5-23)17-14(18)8-13(9-19)10-20-17/h2-3,8,10-11H,4-7H2,1H3 |
InChI Key |
BSQNCXNVLLXOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
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